N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
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Overview
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a complex organic compound that features a benzothiazole ring, a nitro group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophene derivatives with appropriate reagents to form the benzothiazole ring. Subsequent nitration and fluorination steps are then employed to introduce the nitro and fluoro groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine, leading to the formation of different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at various positions on the benzothiazole and thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydrazines.
Substitution: Amides, ethers, and other substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with various biomolecules are of interest for drug discovery and development.
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects. It may be used as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure and properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism by which N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. The nitro group and the benzothiazole ring are key functional groups that contribute to its biological activity. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic processes.
Receptors: It may interact with cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine: This compound shares the benzothiazole core but has a different functional group.
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine: Another related compound with a phenyl ring and an oxadiazole group.
Uniqueness: N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its reactivity and biological activity make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6FN3O3S2/c13-6-2-1-3-7-10(6)14-12(21-7)15-11(17)8-4-5-9(20-8)16(18)19/h1-5H,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVANQSQUGZASO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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